molecular formula C22H25NO5S B12409259 Thiocolchicine-d3

Thiocolchicine-d3

Cat. No.: B12409259
M. Wt: 418.5 g/mol
InChI Key: CMEGANPVAXDBPL-AVSFSGARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocolchicine-d3 is a deuterium-labeled derivative of thiocolchicine, a compound known for its potent biological properties. Thiocolchicine itself is a modified form of colchicine, a natural alkaloid extracted from plants of the Colchicaceae family. This compound is primarily used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it valuable for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiocolchicine-d3 involves the incorporation of deuterium atoms into the thiocolchicine molecule. This process typically starts with colchicine, which undergoes a series of chemical transformations:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often employing biotransformation techniques using specific strains of microorganisms like Bacillus megaterium to achieve regioselective demethylation and glucosylation .

Chemical Reactions Analysis

Types of Reactions: Thiocolchicine-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its parent thiocolchicine.

    Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the thiomethyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thiocolchicine-d3 is extensively used in scientific research due to its unique properties:

Mechanism of Action

Thiocolchicine-d3 exerts its effects primarily by binding to tubulin, a protein that forms microtubules. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine but with enhanced properties due to the deuterium labeling .

Comparison with Similar Compounds

    Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.

    Thiocolchicoside: A glucosylated derivative of thiocolchicine with muscle relaxant properties.

    Demecolcine: Another colchicine derivative used in cancer therapy.

Uniqueness of Thiocolchicine-d3: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This isotopic labeling makes it particularly valuable in pharmacokinetic studies and drug development .

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

418.5 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C22H25NO5S/c1-12(24)23-16-8-6-13-10-18(26-2)21(27-3)22(28-4)20(13)14-7-9-19(29-5)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m0/s1/i1D3

InChI Key

CMEGANPVAXDBPL-AVSFSGARSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.